3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
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Overview
Description
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves multiple steps, typically starting with the preparation of the 3,5-dimethylphenoxyacetyl intermediate. This intermediate is then reacted with carbamothioyl chloride under controlled conditions to form the carbamothioyl derivative. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid include:
3-({[(3,5-Dimethylphenoxy)acetyl]amino}benzoic acid): This compound lacks the carbamothioyl group, making it less reactive in certain chemical reactions.
3-({[(3,5-Dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide): This compound has a different substitution pattern, affecting its biological activity and chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-11-7-12(2)9-14(8-11)25-10-17(22)21-19(26)20-16-6-4-5-15(13(16)3)18(23)24/h4-9H,10H2,1-3H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
ATNQVTDGRBHJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)C |
Origin of Product |
United States |
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